N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of purine nucleosides, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functionalization of the resulting pyrazole ring . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and bases such as N,N-diisopropylethylamine (DIEA) to facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while nucleophilic substitutions produce various substituted derivatives .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By binding to the ATP-binding site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cell signaling pathways that regulate cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Similar structure but different alkyl and phenyl substitutions.
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with different biological activities.
Uniqueness
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitutions, which confer distinct biological activities and enhance its potential as a therapeutic agent . Its ability to inhibit PTKs with high specificity makes it a promising candidate for anti-cancer drug development .
Properties
Molecular Formula |
C21H21ClN6 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-12-10-15(22)11-13-16)18-14-23-28(20(18)26-21)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,24,25,26) |
InChI Key |
MUPPINUVSZJDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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